2-((4-Chlorobenzyl)oxy)-N'-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide
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Overview
Description
2-((4-Chlorobenzyl)oxy)-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide is a complex organic compound that features a benzohydrazide core with various substituted benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorobenzyl)oxy)-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide typically involves multiple steps, starting with the preparation of the benzohydrazide core. The key steps include:
Formation of Benzohydrazide Core: This involves the reaction of benzoyl chloride with hydrazine hydrate to form benzohydrazide.
Substitution Reactions: The benzohydrazide is then subjected to substitution reactions with 4-chlorobenzyl chloride and 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-Chlorobenzyl)oxy)-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
2-((4-Chlorobenzyl)oxy)-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((4-Chlorobenzyl)oxy)-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-((5E)-5-{2-[(2-Chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid
- 1-(4-chloro-2-((4-methylbenzyl)oxy)phenyl)butan-1-one
Uniqueness
2-((4-Chlorobenzyl)oxy)-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide is unique due to its specific substitution pattern and the presence of both chlorobenzyl and methylbenzyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
769153-14-2 |
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Molecular Formula |
C29H25ClN2O3 |
Molecular Weight |
485.0 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methoxy]-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C29H25ClN2O3/c1-21-6-8-23(9-7-21)19-34-26-16-12-22(13-17-26)18-31-32-29(33)27-4-2-3-5-28(27)35-20-24-10-14-25(30)15-11-24/h2-18H,19-20H2,1H3,(H,32,33)/b31-18+ |
InChI Key |
VKAMWTPXFMHWPY-FDAWAROLSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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